molecular formula C10H10ClNO B8650600 3-Chloro-4-isopropoxybenzonitrile

3-Chloro-4-isopropoxybenzonitrile

Cat. No.: B8650600
M. Wt: 195.64 g/mol
InChI Key: LEJWXCQABFWGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-isopropoxybenzonitrile is an organic compound with the chemical formula C10H10ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxybenzonitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale ammoxidation processes due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isopropoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 3-Chloro-4-isopropoxy-benzylamine.

    Oxidation: 3-Chloro-4-isopropoxy-benzaldehyde or 3-Chloro-4-isopropoxy-benzoic acid.

Scientific Research Applications

3-Chloro-4-isopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-isopropoxybenzonitrile is unique due to the presence of both chlorine and isopropoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-chloro-4-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H10ClNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3

InChI Key

LEJWXCQABFWGER-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a round bottom flask containing triphenylphosphine (27.3 g, 104 mmol) and 3-chloro-4-hydroxy-benzonitrile (10 g, 65 mmol) was added anhydrous tetrahydrofuran (600 mL). The mixture was stirred briefly under nitrogen, di-tert-butyl azodicarboxylate (24 g, 104 mmol) was then added. The mixture was stirred for a few minutes, followed by addition of anhydrous isopropanol (6.23 mL, 81.4 mmol). The reaction mixture was stirred at room temperature overnight under nitrogen. The crude product was purified by flash chromatography using 1:4 (v/v) ethyl acetate/heptane as eluent. Fractions were dried to give 3-chloro-4-isopropoxy-benzonitrile (12.2 g, 91%) as a red-orange semi-solid.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
6.23 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.